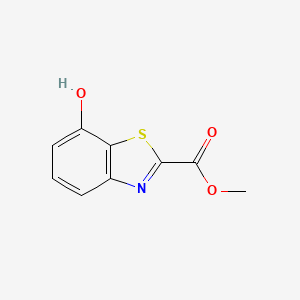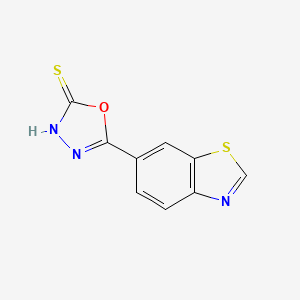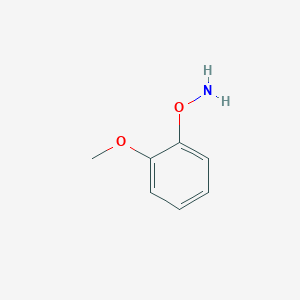
O-(2-methoxyphenyl)hydroxylamine
Übersicht
Beschreibung
“O-(2-methoxyphenyl)hydroxylamine” is a chemical compound with the CAS Number: 161146-52-7 . It has a molecular weight of 153.18 . The IUPAC name for this compound is 1-[(aminooxy)methyl]-2-methoxybenzene .
Synthesis Analysis
The synthesis of O-(2-methoxyphenyl)hydroxylamine involves various methods. One such method involves the use of O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of choline peroxydisulfate, an oxidizing task-specific ionic liquid, which enables the preparation of N,N-disubstituted hydroxylamines from secondary amines .Molecular Structure Analysis
The molecular structure of O-(2-methoxyphenyl)hydroxylamine can be represented by the formula C8H11NO2 . The InChI key for this compound is OOJGDPODQAPHLV-UHFFFAOYSA-N .Chemical Reactions Analysis
O-(2-methoxyphenyl)hydroxylamine can undergo various chemical reactions. For instance, it can be used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . It can also be metabolized by hepatic microsomes of both species mainly to o-aminophenol and a parent carcinogen, o-anisidine .Physical And Chemical Properties Analysis
O-(2-methoxyphenyl)hydroxylamine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrogen-Enriched Compounds
O-(2-methoxyphenyl)hydroxylamine: is instrumental in the synthesis of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles . These compounds are crucial in pharmaceuticals, agrochemicals, and dyes. The compound’s ability to introduce nitrogen atoms into molecular structures with high regio-, chemo-, and stereoselectivity makes it valuable for constructing complex molecules.
Late-Stage Functionalization
The compound is used for the late-stage functionalization of natural products, drugs, and functional molecules . This application is significant in drug development, allowing for the modification of existing molecules to improve their pharmacological properties or reduce side effects.
Electrophilic Aminating Reagents
As an electrophilic aminating reagent, O-(2-methoxyphenyl)hydroxylamine is used to introduce amino groups into organic molecules . This is particularly useful in the synthesis of bioactive molecules and the development of new materials with specific properties.
Biocatalysis
In biocatalysis, this compound serves as a substrate for enzyme-catalyzed reactions . It can be used to produce chiral amines, which are important building blocks in the synthesis of various pharmaceuticals.
Organocatalysis
O-(2-methoxyphenyl)hydroxylamine: is also employed in organocatalysis to facilitate a variety of chemical transformations . This application is essential for creating more efficient and environmentally friendly chemical processes.
Transition Metal Catalysis
The compound finds use in transition metal catalysis, where it acts as a ligand or a reactant . This is important for the development of catalytic systems that can carry out reactions under mild conditions, which is beneficial for industrial-scale chemical production.
Genotoxicity Studies
It has been implicated in genotoxic mechanisms, which is the study of the effect of chemical agents that damage genetic information within a cell causing mutations . Understanding these mechanisms is crucial for assessing the safety of chemicals and for developing new drugs.
Chemical Storage and Stability
O-(2-methoxyphenyl)hydroxylamine: is studied for its storage and stability properties . This is important for ensuring the safe handling and long-term storage of the compound, especially when used in various industrial and research settings.
Wirkmechanismus
Target of Action
O-(2-methoxyphenyl)hydroxylamine primarily targets aldehydes and ketones . It reacts with these compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates .
Mode of Action
The oxygen in O-(2-methoxyphenyl)hydroxylamine acts as a nucleophile, competing with nitrogen . The reaction with oxygen leads to a reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The genotoxic mechanisms of certain carcinogens, such as o-anisidine and 2-nitroanisole, are attributed to the generation of N-(2-methoxyphenyl)hydroxylamine . This metabolite spontaneously decomposes to nitrenium and/or carbenium ions, which are responsible for the formation of deoxyguanosine adducts in DNA .
Pharmacokinetics
It’s known that human and rat cytochrome p450 2e1 is the major enzyme oxidizing o-anisidine to n-(2-methoxyphenyl)hydroxylamine . Xanthine oxidase of both species reduces 2-nitroanisole to this metabolite .
Result of Action
The result of O-(2-methoxyphenyl)hydroxylamine’s action is the formation of deoxyguanosine adducts in DNA . This is a key step in the genotoxic mechanisms of the carcinogenicity of o-anisidine and 2-nitroanisole .
Action Environment
The action of O-(2-methoxyphenyl)hydroxylamine can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its metabolism. As mentioned earlier, human and rat cytochrome P450 2E1 play a significant role in its metabolism . Therefore, factors that affect the activity of these enzymes could potentially influence the action, efficacy, and stability of O-(2-methoxyphenyl)hydroxylamine.
Safety and Hazards
Zukünftige Richtungen
O-(2-methoxyphenyl)hydroxylamine has potential applications in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . It also showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
Eigenschaften
IUPAC Name |
O-(2-methoxyphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-2-3-5-7(6)10-8/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWKXWUNXYUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



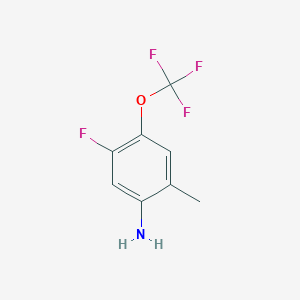
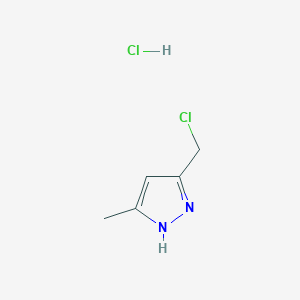
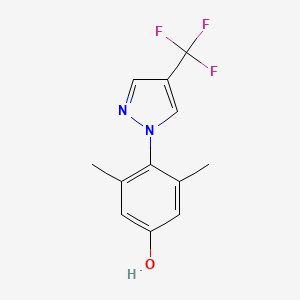
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
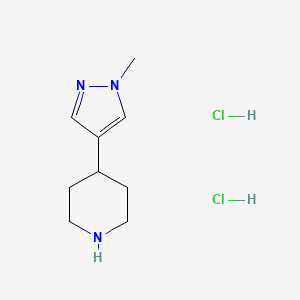
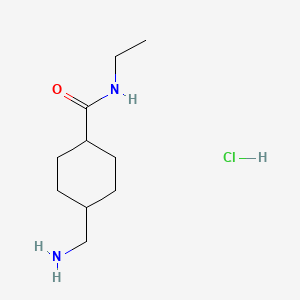


![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)
